3-methyl-1-benzothiophene-6-carboxylic acid
Overview
Description
3-methyl-1-benzothiophene-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The compound’s structure consists of a benzene ring fused to a thiophene ring, with a carboxylic acid group at the 6th position and a methyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-benzothiophene-6-carboxylic acid can be achieved through various methods. One common approach involves the intramolecular cyclization of o-alkynylthiophenols followed by functionalization. For instance, the tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols, followed by the addition of isocyanates, can yield substituted benzothiophenes .
Another method involves the Ullmann cross-coupling reaction, where 2-aminobenzothiophenes, including esters of 3-carboxylic acids, are synthesized using a CuBr/1,10-Phen-catalyzed reaction . Additionally, a two-step method for the synthesis of benzothiophene-3-carboxylic acid esters from available intermediates has been proposed, involving the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-benzothiophene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzothiophenes depending on the electrophile used.
Scientific Research Applications
3-methyl-1-benzothiophene-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials science applications.
Mechanism of Action
The mechanism of action of 3-methyl-1-benzothiophene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to modulation of their activity. For example, benzothiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-methyl-1-benzothiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3rd position.
5,6-dimethoxybenzothiophene-2-carboxylic acid: Contains methoxy groups at the 5th and 6th positions.
3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid: A tetrahydro derivative with a carboxylic acid group at the 2nd position.
Uniqueness
3-methyl-1-benzothiophene-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific functional groups allow for targeted interactions in biological systems, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
3-methyl-1-benzothiophene-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6-5-13-9-4-7(10(11)12)2-3-8(6)9/h2-5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHSFGNRFDPRNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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